molecular formula C8H8Cl2O3S B2815349 3,5-Dichlorophenylsulfonylethanol CAS No. 101079-90-7

3,5-Dichlorophenylsulfonylethanol

Cat. No.: B2815349
CAS No.: 101079-90-7
M. Wt: 255.11
InChI Key: OYJBEFALYNZDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorophenylsulfonylethanol is an organic compound with the molecular formula C8H8Cl2O3S It is characterized by the presence of a sulfonyl group attached to an ethanol moiety, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenylsulfonylethanol typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with ethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,5-Dichlorobenzenesulfonyl chloride+EthanolThis compound+HCl\text{3,5-Dichlorobenzenesulfonyl chloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{HCl} 3,5-Dichlorobenzenesulfonyl chloride+Ethanol→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenylsulfonylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dichlorophenyl)sulfonic acid.

    Reduction: Formation of 2-(3,5-Dichlorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichlorophenylsulfonylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms on the phenyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)sulfonylethanol
  • 2-(2,4-Dichlorophenyl)sulfonylethanol
  • 2-(3,5-Dibromophenyl)sulfonylethanol

Uniqueness

3,5-Dichlorophenylsulfonylethanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJBEFALYNZDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.